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Compound of Interest

Compound Name:
2-Phenyl-2-(pyrrolidin-1-

yl)ethanamine

Cat. No.: B1335697 Get Quote

Disclaimer: As of the date of this document, specific experimental spectroscopic data (NMR, IR,

MS) for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine (CAS 31466-46-3) is not readily available in

public databases. This guide therefore provides a predicted spectroscopic profile based on the

chemical structure and established principles of spectroscopic analysis for similar organic

compounds. The experimental protocols described are general methodologies applicable to the

characterization of this and related molecules.

Introduction
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine is a chemical compound with potential applications in

pharmaceutical research and development. Its structure, featuring a phenyl group, a pyrrolidine

ring, and a primary amine, suggests a range of chemical properties that can be elucidated

through spectroscopic techniques. This guide outlines the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and

provides standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Phenyl-2-(pyrrolidin-1-
yl)ethanamine. These predictions are based on the analysis of its functional groups and

structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): Predicted chemical shifts (δ) in ppm, assuming a standard solvent like

CDCl₃.

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Phenyl-H (ortho,

meta, para)
7.20 - 7.40 Multiplet 5H

Benzylic-CH 3.50 - 3.80 Triplet 1H

-CH₂-NH₂ 2.90 - 3.20 Doublet 2H

Pyrrolidine-CH₂

(adjacent to N)
2.50 - 2.80 Multiplet 4H

Pyrrolidine-CH₂ (β to

N)
1.70 - 2.00 Multiplet 4H

-NH₂ 1.50 - 2.50 Broad Singlet 2H

¹³C NMR (Carbon NMR): Predicted chemical shifts (δ) in ppm, assuming a standard solvent like

CDCl₃.

Carbon Predicted Chemical Shift (ppm)

Phenyl-C (quaternary) 140 - 145

Phenyl-CH (ortho, meta, para) 125 - 130

Benzylic-CH 65 - 75

-CH₂-NH₂ 45 - 55

Pyrrolidine-CH₂ (adjacent to N) 50 - 60

Pyrrolidine-CH₂ (β to N) 20 - 30

Infrared (IR) Spectroscopy
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch (primary amine) 3300 - 3500 Medium, two bands

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 2960 Strong

N-H Bend (primary amine) 1590 - 1650 Medium

C=C Stretch (aromatic ring) 1450 - 1600 Medium, multiple bands

C-N Stretch 1000 - 1250 Medium

Mass Spectrometry (MS)
Feature Predicted Value/Observation

Molecular Ion (M⁺) m/z 190.15

Major Fragmentation Pathways

Benzylic cleavage to form a stable tropylium ion

or related fragments.

Alpha-cleavage adjacent to the nitrogen atoms.

Predicted Base Peak
m/z 91 (tropylium ion) or a fragment from the

pyrrolidine ring cleavage.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.

[1]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Chemical shifts are typically

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the neat sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder.

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-

MS) or Liquid Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for volatile compounds that provides detailed fragmentation patterns.[2] Electrospray

Ionization (ESI) is a softer technique often used with LC-MS for less volatile or thermally

labile molecules.

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value.

Data Analysis:

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule. The "nitrogen

rule" can be a useful tool, which states that a molecule with an odd number of nitrogen

atoms will have an odd nominal molecular mass.[3]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a novel chemical compound like 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine.
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General Spectroscopic Characterization Workflow
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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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